Evidence 1: LogP and Polar Surface Area Comparison for Optimized Membrane Permeability
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine exhibits a calculated LogP of 0.8163 and a TPSA of 77.98 Ų . This places the compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų) [1]. This profile offers a balanced hydrophilic-lipophilic character, potentially conferring superior membrane permeability compared to the more polar 1-(methylsulfonyl) analog (LogP ~ -0.3, inferred) and avoiding the excessive lipophilicity and increased plasma protein binding associated with larger alkyl or aryl sulfonyl groups like the phenylsulfonyl analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.8163 |
| Comparator Or Baseline | 1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-amine (LogP ~ -0.3, inferred from structure) |
| Quantified Difference | ΔLogP ≈ +1.1 |
| Conditions | Computational chemistry prediction (Chemscene Product Page) |
Why This Matters
The specific LogP value indicates a balanced lipophilicity that is distinct from both the more polar methyl analog and the more lipophilic butyl or phenyl analogs, directly impacting membrane permeability and solubility for cell-based assays.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3-25 (1997). View Source
